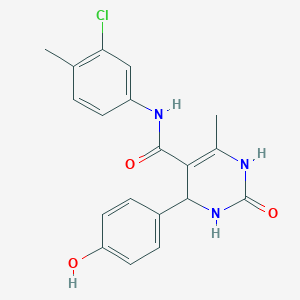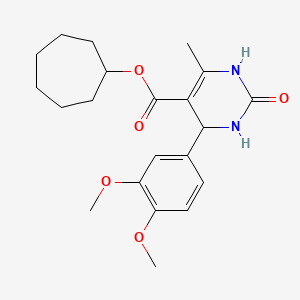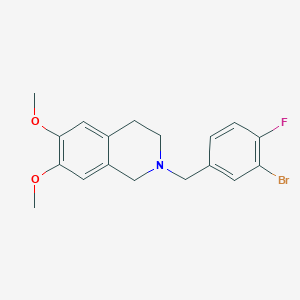
sulfonyldi-4,1-phenylene bis(3,5-di-tert-butylbenzoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfonyldi-4,1-phenylene bis(3,5-di-tert-butylbenzoate) is a chemical compound that is widely used in scientific research due to its unique properties. This compound is mainly used in the field of biochemistry and medicinal chemistry to study various biological processes and develop new drugs.
Mécanisme D'action
Sulfonyldi-4,1-phenylene bis(3,5-di-tert-butylbenzoate) inhibits the activity of various enzymes by binding to their active sites. It forms a covalent bond with the amino acid residues present in the active site of the enzyme, thereby preventing the substrate from binding to the enzyme. This leads to the inhibition of enzyme activity and the disruption of various biological processes.
Biochemical and Physiological Effects:
Sulfonyldi-4,1-phenylene bis(3,5-di-tert-butylbenzoate) has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as protein kinases, proteases, and phosphatases. It has also been shown to inhibit the growth of various cancer cells and induce apoptosis. In addition, it has been shown to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
Sulfonyldi-4,1-phenylene bis(3,5-di-tert-butylbenzoate) is a widely used tool compound in scientific research. It has several advantages such as high potency, selectivity, and stability. It is also easy to synthesize and purify. However, it has certain limitations such as its potential toxicity and non-specific binding to other proteins and enzymes.
Orientations Futures
There are several future directions for the use of sulfonyldi-4,1-phenylene bis(3,5-di-tert-butylbenzoate) in scientific research. One direction is the development of new drugs based on the structure of this compound. Another direction is the study of the mechanism of action of this compound on various enzymes and proteins. Furthermore, the use of this compound in the treatment of various diseases such as cancer, inflammation, and pain is also a promising direction for future research.
Conclusion:
Sulfonyldi-4,1-phenylene bis(3,5-di-tert-butylbenzoate) is a widely used tool compound in scientific research. It has several advantages such as high potency, selectivity, and stability. It is mainly used in the field of biochemistry and medicinal chemistry to study various biological processes and develop new drugs. The future directions for the use of this compound in scientific research include the development of new drugs, the study of its mechanism of action, and its use in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of sulfonyldi-4,1-phenylene bis(3,5-di-tert-butylbenzoate) involves the reaction of 4,4'-dihydroxybenzophenone with 3,5-di-tert-butylbenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography to obtain pure sulfonyldi-4,1-phenylene bis(3,5-di-tert-butylbenzoate).
Applications De Recherche Scientifique
Sulfonyldi-4,1-phenylene bis(3,5-di-tert-butylbenzoate) is widely used in scientific research due to its unique properties. This compound is mainly used in the field of biochemistry and medicinal chemistry to study various biological processes and develop new drugs. It is used as a tool compound to inhibit the activity of various enzymes such as protein kinases, proteases, and phosphatases. It is also used to study the structure and function of various proteins and enzymes.
Propriétés
IUPAC Name |
[4-[4-(3,5-ditert-butylbenzoyl)oxyphenyl]sulfonylphenyl] 3,5-ditert-butylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H50O6S/c1-39(2,3)29-21-27(22-30(25-29)40(4,5)6)37(43)47-33-13-17-35(18-14-33)49(45,46)36-19-15-34(16-20-36)48-38(44)28-23-31(41(7,8)9)26-32(24-28)42(10,11)12/h13-26H,1-12H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWCJEWQJUQOQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)OC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)OC(=O)C4=CC(=CC(=C4)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H50O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
682.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sulfonyldibenzene-4,1-diyl bis(3,5-di-tert-butylbenzoate) | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[(2-methoxy-4-nitrophenyl)amino]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5159656.png)

![methyl 4-methyl-2-{[(2-quinolinylthio)acetyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B5159680.png)
![ethyl 2-{[ethoxy(oxo)acetyl]amino}benzoate](/img/structure/B5159686.png)
![1-[2-(allyloxy)benzyl]-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol](/img/structure/B5159694.png)
![N,N-dimethyl-5-(3-{1-[(5-methyl-3-isoxazolyl)methyl]-1H-pyrazol-3-yl}phenyl)-2-furamide](/img/structure/B5159701.png)
![4-[3-(4-methoxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B5159716.png)
![N-[4-(morpholin-4-ylcarbonyl)phenyl]thiophene-2-sulfonamide](/img/structure/B5159720.png)
![N'-[methoxy(phenyl)acetyl]-2-methylbenzohydrazide](/img/structure/B5159722.png)
![{4-[5-(3-ethyl-5-methyl-4-isoxazolyl)-1,2,4-oxadiazol-3-yl]phenyl}methanol](/img/structure/B5159726.png)

![N-methyl-N-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-(4-morpholinyl)-1-propanamine](/img/structure/B5159749.png)
